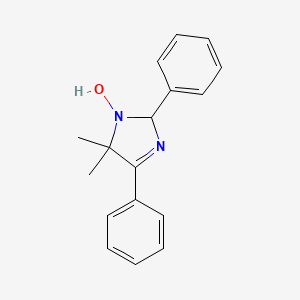![molecular formula C23H25F3N2O6 B4934214 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Scientific Research Applications
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been studied extensively for its potential applications in various fields. It has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the activity of certain neurotransmitters in the brain.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is not fully understood, but it is believed to act on various receptors in the brain and peripheral tissues. 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been shown to modulate the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior. 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior. 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines involved in the inflammatory response. Additionally, 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a specific method, and its mechanism of action has been well-studied. However, 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate. One potential area of research is the development of new 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate derivatives with improved pharmacological properties. Another area of research is the investigation of 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate's mechanism of action and potential side effects.
Synthesis Methods
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate can be synthesized using a specific method that involves the reaction of 1-(3-methylphenoxy)acetyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate. This synthesis method has been optimized to produce high yields of 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate with high purity.
properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2.C2H2O4/c1-16-5-4-7-18(13-16)28-15-20(27)26-11-9-25(10-12-26)14-17-6-2-3-8-19(17)21(22,23)24;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCBKYMFUJJENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)




![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)